molecular formula C33H52O15 B12384629 Nitric oxide production-IN-1

Nitric oxide production-IN-1

Cat. No.: B12384629
M. Wt: 688.8 g/mol
InChI Key: WIBHYPGBYXGLMP-XYCAPGDOSA-N
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Description

Nitric oxide production-IN-1 is a compound that plays a significant role in the regulation of nitric oxide levels within biological systems. Nitric oxide is a small, highly reactive molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The regulation of nitric oxide production is crucial for maintaining homeostasis and preventing pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric oxide production-IN-1 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include nitric acid, ammonia, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient production of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include the use of continuous flow reactors to maintain consistent production rates and high-quality output. Industrial methods also focus on minimizing waste and optimizing resource utilization to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Nitric oxide production-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function and application in different fields.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as oxygen or ozone under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, depending on the specific reaction conditions.

Major Products: The major products formed from these reactions include various nitrogen oxides, such as nitrogen dioxide and nitrous oxide, as well as other organic and inorganic compounds.

Scientific Research Applications

Nitric oxide production-IN-1 has a wide range of scientific research applications across multiple disciplines:

Chemistry:

  • Used as a reagent in various chemical synthesis processes.
  • Studied for its role in catalysis and reaction mechanisms.

Biology:

  • Investigated for its role in cellular signaling and regulation.
  • Used in studies related to oxidative stress and cellular metabolism.

Medicine:

  • Explored for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and immune response modulation.
  • Studied for its role in wound healing and tissue regeneration.

Industry:

  • Applied in the production of nitric oxide sensors and detection systems.
  • Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of nitric oxide production-IN-1 involves its interaction with various molecular targets and pathways. This compound regulates the production of nitric oxide by influencing the activity of nitric oxide synthase enzymes. These enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline. The compound may also interact with other signaling molecules, such as cyclic guanosine monophosphate (cGMP), to modulate cellular responses.

Comparison with Similar Compounds

Nitric oxide production-IN-1 can be compared with other compounds that regulate nitric oxide levels, such as:

    Nω-nitro-L-arginine (L-NNA): An arginine analog that inhibits nitric oxide synthase activity.

    7H-pyrrolo[2,3-d]pyrimidine derivatives: Compounds designed to inhibit nitric oxide production with potential anti-inflammatory properties.

The uniqueness of this compound lies in its specific mechanism of action and its broad range of applications in scientific research and industry.

Properties

Molecular Formula

C33H52O15

Molecular Weight

688.8 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15S,16S,17S,18R,20S)-6,14,15,16,17,18,20-heptahydroxy-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-19-one

InChI

InChI=1S/C33H52O15/c1-12(11-46-29-25(40)22(37)20(35)17(10-34)47-29)5-8-32(44)13(2)19-16(48-32)9-15-18-14(6-7-30(15,19)3)31(4)26(41)23(38)24(39)28(43)33(31,45)27(42)21(18)36/h13-26,28-29,34-41,43-45H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+,33-/m0/s1

InChI Key

WIBHYPGBYXGLMP-XYCAPGDOSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C(=O)[C@]5([C@@]4([C@@H]([C@@H]([C@@H]([C@@H]5O)O)O)O)C)O)O)C)O[C@@]1(CCC(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3C(C(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)O)C)OC1(CCC(=C)COC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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